molecular formula C10H8BrFN2O B1440090 3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one CAS No. 1240529-30-9

3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B1440090
CAS No.: 1240529-30-9
M. Wt: 271.09 g/mol
InChI Key: KATIFUJYXJCQTN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable quinoxaline derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. The purification process might involve recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation might introduce a carbonyl group.

Scientific Research Applications

3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the synthesis of probes and markers for studying biological processes at the molecular level.

    Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-1-methyl-1,2-dihydroquinoxalin-2-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-Fluoro-1-methyl-1,2-dihydroquinoxalin-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one: Chlorine is less reactive than bromine, leading to different reaction conditions and products.

Uniqueness

The presence of both bromine and fluorine atoms in 3-(Bromomethyl)-6-fluoro-1-methyl-1,2-dihydroquinoxalin-2-one makes it unique in terms of reactivity and potential applications. The bromomethyl group provides a site for nucleophilic substitution, while the fluorine atom can influence the compound’s electronic properties and biological activity.

Properties

IUPAC Name

3-(bromomethyl)-6-fluoro-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c1-14-9-3-2-6(12)4-7(9)13-8(5-11)10(14)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIFUJYXJCQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C(C1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216347
Record name 3-(Bromomethyl)-6-fluoro-1-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-30-9
Record name 3-(Bromomethyl)-6-fluoro-1-methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-6-fluoro-1-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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